“(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid” is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.34 . It is used for proteomics research .
The molecular structure of this compound can be represented as CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC(=O)O . This structure suggests that the compound contains a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino group, which is attached to an acetic acid moiety .
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not specified in the sources I found . These properties would need to be determined experimentally.
The compound (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is a complex organic molecule that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The name reflects its intricate structure, which includes a tetrahydrobenzo-thieno-pyrimidine core and an amino-acetic acid functional group.
This compound is typically synthesized in laboratory settings for research purposes. It may be derived from various starting materials through multi-step synthetic pathways involving reactions such as cyclization and functional group transformations.
The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms within their ring structures. It can also be classified as an amino acid derivative due to the presence of the acetic acid moiety.
The synthesis of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid typically involves several key steps:
The synthesis may require specific catalysts and reaction conditions (temperature, solvent) to optimize yields and selectivity. For instance, the use of polar aprotic solvents can facilitate nucleophilic substitutions during the synthesis.
The molecular structure of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid can be represented as follows:
The molecular formula is , with a molecular weight of approximately 281.34 g/mol. The compound exhibits specific stereochemistry due to the presence of multiple chiral centers.
The compound can participate in various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms, including the identification of intermediates and transition states involved in these processes .
The mechanism of action for (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is not fully elucidated but may involve:
Studies have suggested that compounds with similar structures exhibit activity against various biological targets including enzymes and receptors associated with disease processes.
(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid has potential applications in:
The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery, characterized by its bicyclic framework that fuses a partially saturated benzene ring with thieno[2,3-d]pyrimidine. This core structure serves as a bioisostere of naturally occurring purine bases, mimicking the hydrogen-bonding patterns and π-electron distribution of adenine and guanine nucleobases [1] [3]. The saturation of the benzo ring (5,6,7,8-tetrahydro configuration) confers distinct advantages over fully aromatic analogues:
Functionally, this scaffold demonstrates remarkable target promiscuity, serving as a versatile template for kinase inhibition (VEGFR-2, EGFR), microtubule disruption, and enzyme modulation. The C4-amino position (N4) serves as a critical vector for functionalization, enabling structure-activity relationship explorations while maintaining core interactions with biological targets through hydrogen bonding and π-stacking [3] [7].
Table 1: Pharmacological Profiles of Representative Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
C4-Substituent | Biological Target | IC₅₀/Activity Range | Therapeutic Application |
---|---|---|---|
Arylaminopropanol | 5-HT receptors | 0.06 nM (GnRHR) | Endometriosis (Sufugolix) |
Phenylamino | FGFR1 | 0.16–0.18 µM | Anticancer |
Methyl | Microtubules | 53–125 nM | Antiproliferative |
Unsubstituted amino | FLT3 kinase | 0.065 µM | Antileukemic |
Functionalization of the C4-amino position with acetic acid ((2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid) represents a strategic molecular design approach to enhance target engagement through:
Bioisosteric Mimicry: The acetic acid moiety serves as a carboxylate bioisostere for phosphate groups, enabling competitive inhibition of ATP-binding sites in kinases. This mimics the γ-phosphate interactions observed with kinase inhibitors like sorafenib while avoiding metabolic liabilities of phosphate esters [5] [7].
Pharmacophore Extension: The methylene spacer (‑CH₂‑) provides conformational flexibility, allowing the carboxylic acid group to access complementary binding regions in enzymatic clefts. This spacer optimizes the distance between the thienopyrimidine core (hydrogen-bond acceptor/donor) and the carboxylic acid (anionic/coordinating functionality) [7].
Physicochemical Optimization: Introduction of the ionizable carboxylic acid group (-COOH; pKₐ ≈ 4.5) improves water solubility and modulates logP values, addressing the inherent lipophilicity of the tricyclic core. This balance enhances membrane permeability while maintaining target affinity, as demonstrated in VEGFR-2 inhibitors where acetic acid derivatives showed IC₅₀ values of 0.23 ± 0.03 µM – equivalent to sorafenib [7].
Thienopyrimidine drug discovery evolved from quinazoline-based therapeutics, leveraging scaffold hopping strategies to overcome limitations of the parent heterocycles:
Synthetic accessibility through Gewald and related annulation reactions [1] [9]
Second-Generation Derivatives (2010–Present): Strategic functionalization at C4 yielded clinical candidates:
Microtubule-targeting agents: Tetrahydrobenzo derivatives overcoming Pgp-mediated resistance [1] [8]
Modern Functionalization Strategies: Acetic acid functionalization represents a third-generation approach, combining the target affinity of kinase-focused thienopyrimidines with optimized physicochemical properties. This evolution addresses historical limitations in solubility and selectivity while enabling novel target engagements beyond kinase inhibition [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: